molecular formula C23H18ClN3O3 B11308308 2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B11308308
M. Wt: 419.9 g/mol
InChI Key: LELPQLIGQICYGP-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a chloro substituent, and an oxadiazole ring, making it a molecule of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxyacetyl intermediate. This intermediate is then reacted with 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and oxadiazole groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methoxyphenol: Shares the chloro and phenoxy groups but lacks the oxadiazole ring.

    2-(4-chloro-3-methylphenoxy)acetic acid: Similar phenoxy structure but different functional groups.

    3-phenyl-1,2,4-oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to its combination of a phenoxy group, a chloro substituent, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C23H18ClN3O3/c1-15-13-17(11-12-19(15)24)29-14-21(28)25-20-10-6-5-9-18(20)23-26-22(27-30-23)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

LELPQLIGQICYGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4)Cl

Origin of Product

United States

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